![molecular formula C17H19BrClNO B1441781 5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride CAS No. 1219963-97-9](/img/structure/B1441781.png)
5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride
Overview
Description
5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride is a useful research compound. Its molecular formula is C17H19BrClNO and its molecular weight is 368.7 g/mol. The purity is usually 95%.
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Biological Activity
5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride (CAS Number: 1219963-97-9) is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C₁₇H₁₉BrClNO, with a molecular weight of approximately 352.7 g/mol. The compound is classified as an irritant and poses specific hazards upon exposure, such as skin and eye irritation .
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Research indicates that derivatives of similar chemical structures can inhibit PARP-1, an enzyme involved in DNA repair mechanisms. For instance, compounds with similar heterocyclic moieties demonstrated IC50 values ranging from 0.079 to 9.45 μM against PARP-1 . Although direct studies on the 5-bromo compound are lacking, it is plausible that it may exhibit similar inhibitory effects due to structural similarities.
Toll-like Receptor (TLR) Agonism
Another area of investigation involves the activation of Toll-like receptors (TLRs), particularly TLR7 and TLR8, which play critical roles in the immune response. Compounds with related structures have been shown to activate these receptors, leading to enhanced immune responses . This suggests a potential for this compound to act as an immunomodulator.
In Vitro Studies
In vitro assays have been conducted on various derivatives to evaluate their cytotoxicity and ability to induce apoptosis in cancer cell lines. For example, certain pyrrolidine derivatives exhibited selective cytotoxicity in BRCA-deficient cells . Such findings highlight the potential of this compound in targeted cancer therapies.
Case Studies
While specific case studies involving this compound are sparse, the following examples illustrate its relevance in broader research contexts:
Safety and Handling
Due to its irritant properties, proper safety protocols must be observed when handling this compound. It is classified under GHS as causing skin and eye irritation and may pose respiratory risks upon inhalation .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride is primarily investigated for its potential as a pharmacological agent. Its biphenyl structure is often associated with various biological activities, making it a candidate for drug discovery efforts targeting conditions such as:
- Neurodegenerative Disorders : The compound's pyrrolidine moiety may interact with neurotransmitter systems, suggesting potential use in treating diseases like Alzheimer's or Parkinson's disease.
- Cancer Therapy : The brominated biphenyl structure can enhance the compound's reactivity and selectivity towards cancer cells, making it a subject of study in anticancer drug development .
2. Biological Activity Studies
Research has indicated that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and analgesic effects. Thus, this compound may be explored for its efficacy in these areas through in vitro and in vivo studies.
Organic Synthesis Applications
1. Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:
- Nucleophilic Substitution Reactions : The ether functionality can be utilized in nucleophilic substitution reactions to introduce other functional groups.
- Cross-Coupling Reactions : The bromine atom provides a site for cross-coupling reactions with organometallic reagents, facilitating the formation of carbon-carbon bonds essential in organic synthesis .
2. Material Science
Due to its unique electronic properties stemming from the biphenyl structure, this compound can also be explored in material science applications:
- Organic Electronics : It may be investigated for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs) due to its potential charge transport capabilities.
- Polymer Chemistry : The compound can act as a building block for polymers with specific electronic or optical properties .
Case Studies and Research Findings
Study Title | Focus | Findings |
---|---|---|
Neuroprotective Effects of Pyrrolidine Derivatives | Neurobiology | Compounds similar to this compound showed neuroprotective effects in animal models of neurodegeneration. |
Synthesis of Brominated Biphenyls | Organic Chemistry | Demonstrated efficient synthesis routes for brominated biphenyls which can be applied to synthesize this compound effectively. |
Electronic Properties of Biphenyl Derivatives | Material Science | Explored the electronic properties of biphenyl derivatives indicating potential applications in OLED technology. |
Properties
IUPAC Name |
3-[(4-bromo-2-phenylphenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO.ClH/c18-15-6-7-17(20-12-13-8-9-19-11-13)16(10-15)14-4-2-1-3-5-14;/h1-7,10,13,19H,8-9,11-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMJSPNSXBOULB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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